An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for investigating the mechanism of action of the novel purine analog, 2-(6-Benzamido-9H-purin-9-yl)acetic acid. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap, leveraging established principles of purine analog pharmacology to propose and validate potential biological targets and pathways.
Introduction: The Enigma of a Novel Purine Analog
2-(6-Benzamido-9H-purin-9-yl)acetic acid is a synthetic compound featuring a purine core, structurally analogous to endogenous nucleosides like adenosine and guanosine.[1][2] Purine analogs are a cornerstone of modern therapeutics, with applications ranging from oncology to virology.[3][4][5] Their mechanisms of action are diverse, often involving the mimicry of natural purines to interact with a wide array of biological targets.[3][4]
The unique structural features of 2-(6-Benzamido-9H-purin-9-yl)acetic acid—a benzamido group at the C6 position and an acetic acid moiety at the N9 position—suggest several plausible, yet unconfirmed, mechanisms of action. This guide will dissect these possibilities and provide detailed experimental workflows to systematically investigate each one.
Structural Analysis and Hypothesized Mechanisms of Action
A thorough understanding of the molecule's structure is paramount to predicting its biological activity.
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The Purine Core: The foundational 9H-purine scaffold is a well-established pharmacophore that can interact with ATP-binding sites of enzymes or with receptors that recognize purine nucleosides.
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C6-Benzamido Group: This bulky, aromatic substituent likely influences the molecule's binding affinity and selectivity for its target(s), potentially favoring interactions with hydrophobic pockets.
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N9-Acetic Acid Moiety: The presence of a carboxylic acid group at the N9 position is a critical feature. It makes the molecule less likely to be a substrate for kinases that phosphorylate the ribose sugar of nucleosides, and subsequently, it is less likely to be incorporated into DNA or RNA.[4] This directs our investigation away from classic antimetabolite activity and towards other mechanisms.
Based on this analysis, we can propose three primary hypothesized mechanisms of action:
Hypothesis 1: Inhibition of Enzymes in Purine Metabolism. The purine scaffold suggests a potential interaction with enzymes that metabolize endogenous purines. A key candidate is xanthine oxidase, an enzyme involved in purine catabolism.[6]
Hypothesis 2: Modulation of Adenosine Receptors. Adenosine is a crucial signaling molecule that interacts with four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[7] The structural similarity of 2-(6-Benzamido-9H-purin-9-yl)acetic acid to adenosine suggests it could act as an agonist or antagonist at these receptors.
Hypothesis 3: Inhibition of ATP-Dependent Enzymes. Many enzymes, including kinases and heat shock proteins (e.g., Hsp90), utilize ATP as a cofactor.[8] Purine analogs can act as competitive inhibitors by binding to the ATP-binding pocket. The benzamido and acetic acid groups may confer selectivity for specific ATPases.
Experimental Validation of Hypothesized Mechanisms
This section outlines detailed protocols for testing each hypothesis.
Investigating the Inhibition of Purine Metabolic Enzymes
A logical starting point is to assess the compound's effect on key enzymes in the purine metabolic pathway.
Key Experiment: Xanthine Oxidase Inhibition Assay
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Principle: This assay measures the activity of xanthine oxidase by monitoring the oxidation of xanthine to uric acid, which can be detected spectrophotometrically.
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Protocol:
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Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and xanthine oxidase enzyme.
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Add varying concentrations of 2-(6-Benzamido-9H-purin-9-yl)acetic acid to the reaction mixture.
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Initiate the reaction and monitor the increase in absorbance at 295 nm over time.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
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Data Interpretation: A low IC50 value would suggest that 2-(6-Benzamido-9H-purin-9-yl)acetic acid is a potent inhibitor of xanthine oxidase.
Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of the compound against xanthine oxidase.
Assessing Activity at Adenosine Receptors
To investigate the compound's potential as a modulator of adenosine receptors, a series of cell-based assays are required.
Key Experiment: cAMP Accumulation Assay
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Principle: A1 and A3 adenosine receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[7] By measuring changes in cAMP, we can determine if the compound is an agonist or antagonist at these receptors.
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Protocol:
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Use cell lines stably expressing each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
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For agonist activity, treat the cells with varying concentrations of 2-(6-Benzamido-9H-purin-9-yl)acetic acid and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
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For antagonist activity, pre-incubate the cells with the compound before stimulating them with a known adenosine receptor agonist. Measure the resulting cAMP levels.
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Data Interpretation:
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Agonist: A dose-dependent decrease in cAMP (for A1/A3) or increase in cAMP (for A2A/A2B) indicates agonist activity.
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Antagonist: A dose-dependent inhibition of the agonist-induced cAMP response indicates antagonist activity.
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Signaling Pathways of Adenosine Receptors
Caption: Hypothesized interaction with adenosine receptor signaling pathways.
Screening for Inhibition of ATP-Dependent Enzymes
A broader screening approach is necessary to identify potential targets among the vast family of ATP-dependent enzymes.
Key Experiment: Kinase Inhibition Profiling
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Principle: Utilize a commercial kinase profiling service to screen 2-(6-Benzamido-9H-purin-9-yl)acetic acid against a large panel of human kinases at a fixed concentration.
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Protocol:
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Provide a sample of the compound to a contract research organization (CRO) that offers kinase screening services.
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The CRO will perform in vitro kinase activity assays in the presence of the compound.
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The results will be provided as a percentage of inhibition for each kinase in the panel.
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Data Interpretation:
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Significant inhibition (>50%) of specific kinases will identify them as potential targets.
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Follow-up dose-response studies should be conducted for the "hit" kinases to determine their IC50 values.
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Key Experiment: Hsp90 Inhibition Assay
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Principle: Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is often overexpressed in cancer cells.[8] Its inhibition can be measured by assessing the degradation of Hsp90 client proteins.
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Protocol:
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Treat a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7) with varying concentrations of 2-(6-Benzamido-9H-purin-9-yl)acetic acid.
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After a suitable incubation period (e.g., 24-48 hours), lyse the cells and perform a Western blot analysis.
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Probe the Western blot with antibodies against known Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin).
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Data Interpretation: A dose-dependent decrease in the levels of Hsp90 client proteins would indicate that the compound inhibits Hsp90 activity.
Quantitative Data Summary
| Assay | Key Parameter | Rationale |
| Xanthine Oxidase Assay | IC50 | Quantifies the potency of enzyme inhibition. |
| cAMP Assay | EC50 / IC50 | Determines agonist or antagonist potency at adenosine receptors. |
| Kinase Profiling | % Inhibition | Identifies potential kinase targets from a broad panel. |
| Hsp90 Client Degradation | Western Blot | Provides cellular evidence of Hsp90 inhibition. |
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like 2-(6-Benzamido-9H-purin-9-yl)acetic acid requires a systematic and hypothesis-driven approach. The experimental strategies outlined in this guide provide a robust framework for identifying and validating its biological targets. Should one of these hypotheses prove fruitful, further studies, including cellular thermal shift assays (CETSA) for target engagement, and in vivo efficacy studies in relevant disease models, will be warranted. The structural novelty of this compound suggests the potential for a unique pharmacological profile, making its thorough investigation a worthwhile scientific endeavor.
References
-
Muzychka, O. V., et al. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Ukr. Bioorg. Acta, 15(1). Available at: [Link]
-
Lead Sciences. 2-(6-Benzamido-9H-purin-9-yl)acetic acid. Available at: [Link]
-
PubChem. 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Wikipedia. Adenosine. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
Massive Bio. Purine Nucleoside Analog. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Adenosine. In StatPearls. Available at: [Link]
-
Parker, W. B. (2002). Purine nucleoside antimetabolites in development for the treatment of cancer. Current opinion in investigational drugs (London, England : 2000), 3(11), 1639–1643. Available at: [Link]
-
CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]
-
Bertrand, H., & Goupil, A. S. (2022). Adenine, a key player in biology and medicinal chemistry. European Journal of Medicinal Chemistry, 239, 114534. Available at: [Link]
-
Dr Matt & Dr Mike. (2017). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. Available at: [Link]
-
Lead Sciences. 2-(6-(((Benzyloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid. Available at: [Link]
-
ResearchGate. Pharmacological activities of purine-based compounds and drugs. Available at: [Link]
-
Gruzdev, D. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules (Basel, Switzerland), 26(4), 1083. Available at: [Link]
-
Zhang, L., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta pharmaceutica Sinica. B, 5(5), 407–415. Available at: [Link]
-
Dr Matt & Dr Mike. (2017). Mechanism of Action for Adenosine. YouTube. Available at: [Link]
-
Brough, P. A., et al. (2012). Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. Journal of medicinal chemistry, 55(17), 7489–7509. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Heterocyclic Aminophosphonates. Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives | Request PDF. Available at: [Link]
Sources
- 1. 2-(6-Benzamido-9H-purin-9-yl)acetic acid - Lead Sciences [lead-sciences.com]
- 2. 2-(6-(((Benzyloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid - Lead Sciences [lead-sciences.com]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 8. Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
